mGlu3 Potency and Selectivity Window vs. Early NAMs
VU0650786 achieves a functional IC50 of 245-392 nM at mGlu3 in calcium mobilization assays, which is significantly more potent than earlier probe compounds ML337 (IC50 = 592 nM) and ML289 (IC50 = 649 nM). More critically, VU0650786 exhibits no functional activity at mGlu2 up to 30 µM, translating to a >76-fold selectivity window. In contrast, ML337, while also selective, was reported to have an IC50 >30 µM at mGlu2, but its absolute potency was lower. The >15-fold selectivity reported for ML289 highlights the improved profile of VU0650786 [1].
| Evidence Dimension | mGlu3 NAM Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 245-392 nM; mGlu2 IC50 > 30 µM (>76-fold selectivity) |
| Comparator Or Baseline | ML337 (IC50 = 592 nM, mGlu2 >30 µM); ML289 (IC50 = 649 nM, >15-fold vs. mGlu2) |
| Quantified Difference | VU0650786 is 1.5-2.6-fold more potent than ML337/ML289 and has a 5-fold larger selectivity window than ML289. |
| Conditions | Calcium mobilization assays in cell lines expressing rat mGlu3 or mGlu2. |
Why This Matters
Higher potency reduces the required dose for in vivo studies, minimizing off-target risk, while the exceptional selectivity window ensures that observed effects are attributable specifically to mGlu3 antagonism rather than off-target modulation of mGlu2.
- [1] Engers JL, et al. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents. J Med Chem. 2015 Sep 24;58(18):7485-500. View Source
